

Spectroscopic and Structural Characterization of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

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Compound of Interest

Compound Name: Chlorotris(triphenylphosphine)copper(I)

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This technical guide provides an in-depth overview of the spectroscopic and structural properties of chlorotris(triphenylphosphine)copper(I), $[\text{CuCl}(\text{PPh}_3)_3]$, a versatile copper(I) complex with significant applications in catalysis and materials science.^[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the compound, along with experimental protocols for its characterization.

Spectroscopic Data

The spectroscopic data for $[\text{CuCl}(\text{PPh}_3)_3]$ are summarized below, providing key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ^{31}P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for characterizing the coordination environment of the phosphorus ligands in

[CuCl(PPh₃)₃].[1] Due to the quadrupolar nature of the copper nucleus, solution-state ³¹P NMR spectra can be broad.

Table 1: NMR Spectroscopic Data for [CuCl(PPh₃)₃]

Parameter	Value	Reference
³¹ P CP/MAS NMR		
P-Cu-P Bond Angle (avg)	110.1(6)°	[1][2]
P-Cu-Cl Bond Angle (avg)	108.8(6)°	[1][2]
Cu-P Bond Length (avg)	2.354(8) Å	[1][2]
Quadrupole Distortion (dvCu)	< 1 x 10 ⁹ Hz ²	[1][3]
¹ H NMR (CDCl ₃ , 298 K)		
Chemical Shift (δ)	Multiplet in the aromatic region	[4]

Note: ³¹P NMR data is for the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.[1][2] The ¹H NMR shows a complex multiplet in the aromatic region, typical for the phenyl protons of the triphenylphosphine ligands.

Infrared (IR) Spectroscopy

The IR spectrum of [CuCl(PPh₃)₃] is dominated by the vibrational modes of the triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the phosphine to the copper center.

Table 2: Infrared (IR) Spectroscopic Data for [CuCl(PPh₃)₃]

Wavenumber (cm ⁻¹)	Assignment	Reference
~3050	C-H stretching (aromatic)	
~1480	C-C stretching (phenyl ring)	
~1435	P-Ph stretching	
~1100	P-C stretching vibrations	[1]
~755	C-H out-of-plane bending (phenyl rings)	[1]
~695	C-H out-of-plane bending (phenyl rings)	[1]
~515	P-C bending	
~250	$\nu(\text{Cu-Cl})$ stretching	

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of $[\text{CuCl}(\text{PPh}_3)_3]$ exhibits absorption bands related to electronic transitions within the complex. Data for a closely related acetonitrile solvate, $\{[\text{CuCl}(\text{tpp})_3] \cdot (\text{CH}_3\text{CN})\}$, in chloroform shows several absorption maxima.

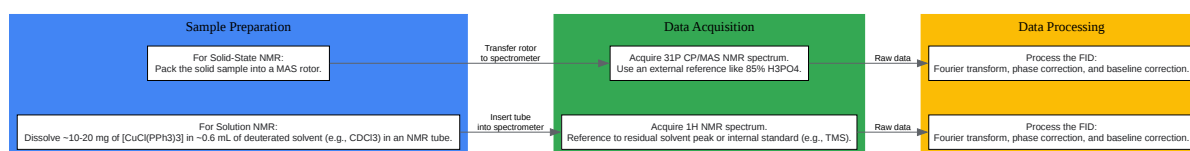
Table 3: UV-Vis Spectroscopic Data for $\{[\text{CuCl}(\text{PPh}_3)_3] \cdot (\text{CH}_3\text{CN})\}$ in CHCl_3

Wavelength (λ_{max} , nm)	Assignment	Reference
278	π - π^* transition (PPh_3 ligand)	[5]
294	π - π^* transition (PPh_3 ligand)	[5]
330	π - π^* transition (PPh_3 ligand)	[5]
346	Metal-to-Ligand Charge Transfer (MLCT)	[5]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of $[\text{CuCl}(\text{PPh}_3)_3]$ are provided below.

NMR Spectroscopy



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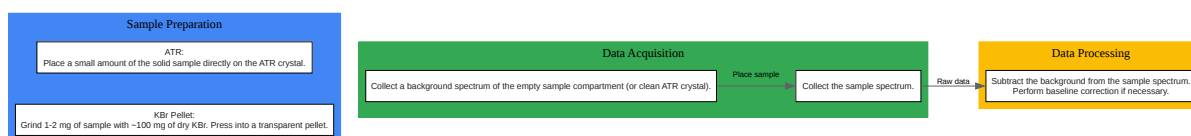
Caption: Workflow for NMR spectroscopic analysis of $[\text{CuCl}(\text{PPh}_3)_3]$.

Detailed Protocol:

- Sample Preparation:
 - Solution-State ^1H NMR: Accurately weigh 10-20 mg of $[\text{CuCl}(\text{PPh}_3)_3]$ and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.^[4] Ensure the sample is fully dissolved.
 - Solid-State ^{31}P NMR: Pack the crystalline $[\text{CuCl}(\text{PPh}_3)_3]$ sample into a magic angle spinning (MAS) rotor.
- Instrument Setup and Data Acquisition:
 - Solution-State ^1H NMR: Place the NMR tube in the spectrometer. Tune and match the probe for the ^1H frequency. Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the free induction decay (FID) data. Use tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).^[4]

- Solid-State ^{31}P NMR: Insert the rotor into the solid-state NMR probe. Set the magic angle spinning rate. Use a cross-polarization (CP) pulse sequence to enhance the ^{31}P signal. Acquire the FID. Use an external reference, such as 85% H_3PO_4 .^[6]
- Data Processing:
 - Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
 - Perform phase and baseline corrections to the spectrum.
 - Integrate the signals to determine the relative number of protons (for ^1H NMR).

Infrared (IR) Spectroscopy



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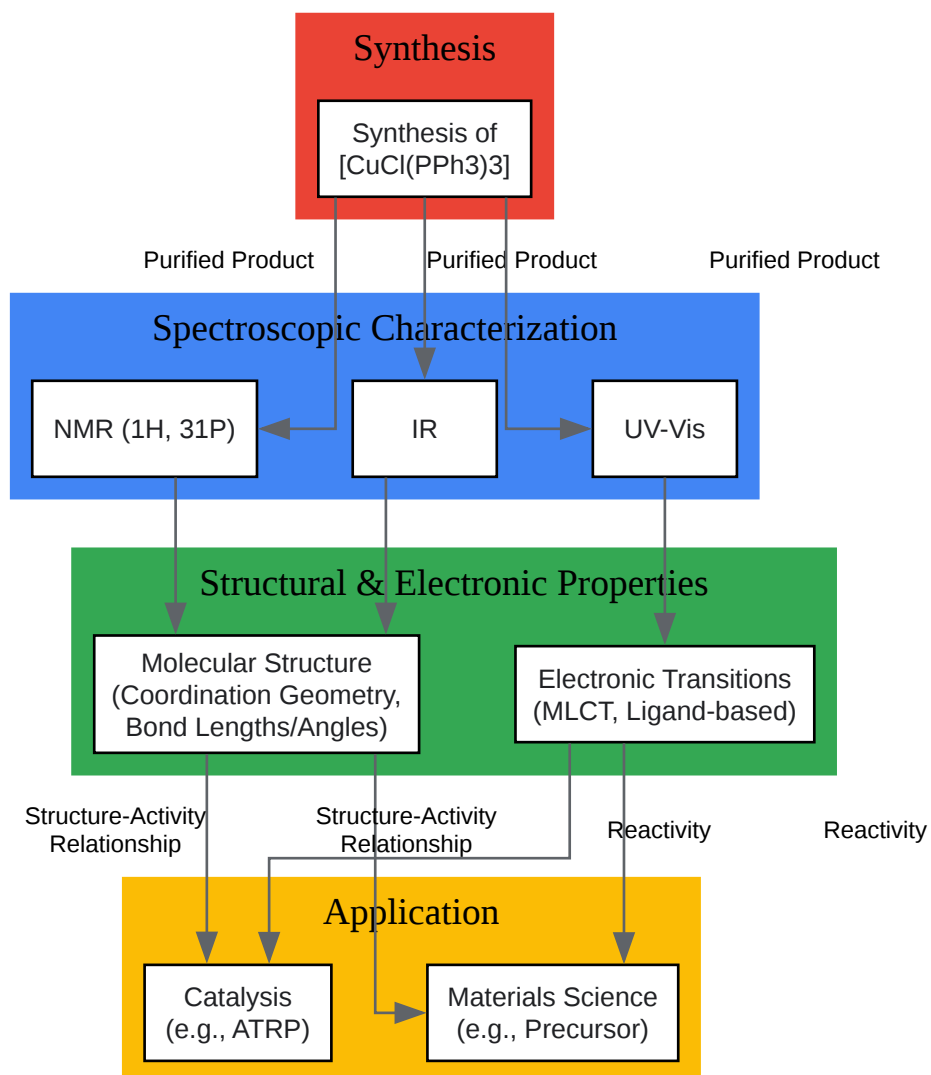
Caption: Workflow for IR spectroscopic analysis of $[\text{CuCl}(\text{PPh}_3)_3]$.

Detailed Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of $[\text{CuCl}(\text{PPh}_3)_3]$ with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup and Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Collect a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.
- Collect the infrared spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

UV-Vis Spectroscopy



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- 4. Table 4. ¹H NMR chemical shifts (δ in ppm) taken in CDCl₃ solution at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Row Metalloporphyrins: Characterizations and Spectroscopic Study : Science and Education Publishing [pubs.sciepub.com]
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